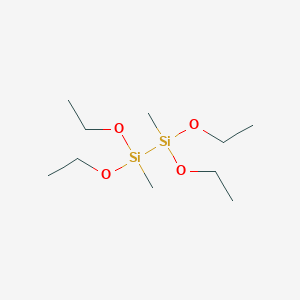

1,1,2,2-Tetraethoxy-1,2-dimethyldisilane

Description

Significance of Organosilicon Compounds in Modern Chemistry and Materials Science

Organosilicon compounds have become indispensable in modern chemistry and materials science, finding applications in diverse fields such as pharmaceuticals, agrochemicals, and high-performance polymers. researchgate.netsbfchem.com Their importance stems from the unique properties imparted by the silicon atom, including thermal stability, chemical inertness, and biocompatibility. sbfchem.com The ability of silicon to form bonds with a variety of organic functional groups allows for the synthesis of a vast range of molecules with tailored properties. researchgate.net In materials science, silicon-containing polymers like polysiloxanes, polysilanes, and polycarbosilanes are utilized for their excellent thermal and oxidative stability, gas permeability, and dielectric properties. mdpi.comwiley-vch.de These materials serve as building blocks for silicones, resins, and ceramics. mdpi.com

Overview of Disilanes Featuring Saturated Si–Si Bonds

Disilanes are organosilicon compounds that contain one or more saturated Si-Si bonds. nih.gov While structurally similar to alkanes, the electronic nature of the Si-Si bond is more comparable to a C=C double bond, exhibiting a higher highest occupied molecular orbital (HOMO) energy level. nih.gov This unique electronic structure gives rise to several interesting properties. The Si-Si bond is also characterized by a longer bond length (approximately 2.34 Å) and lower dissociation energy compared to a C-C bond, making it more reactive under certain conditions. nih.gov

The bonding in disilanes is distinct from that in analogous carbon compounds, leading to unique structural and electronic phenomena.

A key feature of polysilanes is the delocalization of sigma (σ) electrons along the silicon backbone. wikipedia.orgmdpi.com This σ-conjugation is a result of the interaction between adjacent Si-Si bonding orbitals and is responsible for the characteristic electronic properties of these compounds, such as strong UV absorption. wikipedia.orgmdpi.com The extent of this delocalization is dependent on the conformation of the polysilane chain, with a transoid or anti-periplanar arrangement of the silicon atoms leading to the most effective overlap of σ-orbitals. mdpi.comsemanticscholar.org

Disilanes exhibit low ionization potentials, a consequence of the high energy of the Si-Si σ-bonding orbital (HOMO). nih.gov This makes them relatively easy to oxidize and contributes to their utility as electron donors in various chemical reactions. The first ionization energies of permethylated polysilanes are significantly lower than their parent polysilanes. datapdf.com The polarizability of the electronic structure of disilanes also plays a crucial role in their reactivity and intermolecular interactions. nih.gov

When a disilane (B73854) moiety is connected to a π-conjugated system, such as an aryl group, a phenomenon known as σ–π conjugation can occur. nih.gov This interaction involves the mixing of the Si-Si σ-orbitals with the π-orbitals of the aromatic ring. rsc.org The result is an extension of the conjugated system, which can lead to a red-shift in the UV-Vis absorption spectrum and a narrowing of the HOMO-LUMO gap. rsc.org This ability to modulate the electronic properties of π-systems makes disilanes valuable components in the design of novel electronic materials. nih.gov

Structural and Electronic Characteristics of Silicon-Silicon Bonds

Contextualizing 1,1,2,2-Tetraethoxy-1,2-dimethyldisilane within Alkoxydisilanes and Organosilicon Chemistry

Based on available chemical databases and literature, the compound "this compound" is not commonly reported. However, a closely related and well-documented compound is 1,2-Diethoxy-1,1,2,2-tetramethyldisilane (B94300) . This article will focus on the latter compound, assuming it to be the intended subject of inquiry.

1,2-Diethoxy-1,1,2,2-tetramethyldisilane belongs to the class of alkoxydisilanes, which are disilanes bearing alkoxy (-OR) groups. The presence of the ethoxy groups influences the chemical and physical properties of the molecule. Alkoxydisilanes serve as important intermediates in organosilicon chemistry. For instance, the ethoxy groups in 1,2-diethoxy-1,1,2,2-tetramethyldisilane can be hydrolyzed to form silanols. This reactivity makes them useful precursors for the synthesis of silicon-containing polymers and materials.

A common synthetic route to alkoxydisilanes involves a two-step process starting from the corresponding tetramethyldisilane. The first step is the chlorination of 1,1,2,2-tetramethyldisilane (B129472) to yield 1,2-dichloro-1,1,2,2-tetramethyldisilane. This is followed by a nucleophilic substitution reaction with an alkoxide, such as sodium ethoxide, to produce the desired alkoxydisilane.

Table 1: Properties of 1,2-Diethoxy-1,1,2,2-tetramethyldisilane

| Property | Value |

| Molecular Formula | C8H22O2Si2 |

| Molecular Weight | 206.43 g/mol |

| CAS Number | 18419-84-6 |

| Boiling Point | 84 °C at 50 mmHg |

| Density | 0.836 g/mL at 25 °C |

| Refractive Index | n20/D 1.423 |

This data is compiled from various chemical supplier databases. nih.govsigmaaldrich.com

Structure

3D Structure

Properties

IUPAC Name |

[diethoxy(methyl)silyl]-diethoxy-methylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H26O4Si2/c1-7-11-15(5,12-8-2)16(6,13-9-3)14-10-4/h7-10H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPLIEAVLKBXZCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C)(OCC)[Si](C)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H26O4Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50447365 | |

| Record name | 1,1,2,2-Tetraethoxy-1,2-dimethyldisilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18001-76-8 | |

| Record name | 1,1,2,2-Tetraethoxy-1,2-dimethyldisilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Kinetics of 1,1,2,2 Tetraethoxy 1,2 Dimethyldisilane and Alkoxysilane Bonds

Condensation Reactions Involving Silanol (B1196071) Intermediates

Following hydrolysis, the resulting silanol groups are highly reactive and can undergo condensation reactions to form siloxane bridges (Si-O-Si). researchgate.net These reactions are responsible for the polymerization and cross-linking that lead to the formation of a solid gel network. Condensation can occur between two silanol groups (water-producing condensation) or between a silanol group and an unhydrolyzed alkoxy group (alcohol-producing condensation). unm.edu

The formation of siloxane bridges is a crucial step in the development of the polysiloxane network. researchgate.net The mechanisms for condensation are also pH-dependent.

Acid-Catalyzed Condensation: In acidic conditions, a silanol group is protonated, making it more susceptible to nucleophilic attack by another neutral silanol. The protonated silanol is a better leaving group (water). This mechanism generally leads to less branched, more linear or randomly branched polymer structures.

Base-Catalyzed Condensation: Under basic conditions, a silanol group is deprotonated to form a highly nucleophilic silanolate anion. This anion then attacks a neutral silanol, displacing a hydroxide (B78521) ion. This process tends to favor the reaction of terminal silanol groups with more highly condensed species, leading to the formation of more compact, highly branched, and particulate structures.

The relative rates of hydrolysis and condensation determine the final structure of the resulting material. Rapid hydrolysis followed by slow condensation tends to produce more linear polymers, while slow hydrolysis and rapid condensation can lead to the formation of colloidal particles. The reactivity of silanol groups is also influenced by steric effects of surrounding groups. researchgate.net

The formation of cyclic siloxanes can also occur, particularly through intramolecular condensation or "back-biting" mechanisms, where a terminal silanol group attacks a silicon atom within the same polymer chain. nih.gov The stability and prevalence of these cyclic species depend on the reaction conditions and the nature of the substituents on the silicon atoms.

Alcohol Condensation Pathways

The alcohol condensation pathway involves the reaction between a silanol group (Si-OH), formed from the initial hydrolysis of an ethoxy group, and an unhydrolyzed ethoxy group (Si-OEt) on another molecule. This reaction results in the formation of a siloxane bond and the elimination of an ethanol molecule.

General Reaction Scheme: ≡Si-OH + EtO-Si≡ → ≡Si-O-Si≡ + EtOH

This pathway is one of the fundamental steps in the polymerization of alkoxysilanes, contributing to the growth of oligomeric and polymeric structures. The relative importance of this pathway compared to water condensation is influenced by factors such as the degree of hydrolysis and the reaction conditions.

Water Condensation Pathways

The water condensation pathway involves the reaction between two silanol groups (Si-OH) to form a siloxane bond and a water molecule.

General Reaction Scheme: ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O

This reaction is typically more prevalent when a significant concentration of silanol groups is present, which occurs after a substantial degree of hydrolysis of the initial alkoxysilane. The water produced in this reaction can then participate in the hydrolysis of remaining alkoxy groups, creating a complex interplay between hydrolysis and condensation reactions.

pH and Concentration Dependence of Condensation Kinetics

The kinetics of alkoxysilane condensation are highly dependent on both pH and the concentration of the reactants. While specific data for 1,1,2,2-tetraethoxy-1,2-dimethyldisilane is not available, general trends for alkoxysilanes provide valuable insight.

The following table summarizes the general effect of pH on the condensation rates of alkoxysilanes.

| pH Range | Predominant Mechanism | Relative Condensation Rate | Resulting Structure |

| < 2-3 | Acid-catalyzed | Moderate to High | Less branched, more linear chains |

| 4-6 | Minimal catalysis | Low | Slower gelation |

| > 7 | Base-catalyzed | High | Highly branched, particulate gels |

This table presents generalized trends for alkoxysilanes and may not be fully representative of this compound.

Steric and Electronic Effects on Condensation Rates

Steric and electronic factors inherent to the molecular structure of the alkoxysilane play a significant role in determining the rate of condensation reactions.

Steric Effects: The presence of bulky substituents on the silicon atom can hinder the approach of reacting species, thereby slowing down the condensation rate. In the case of this compound, the methyl groups and the ethoxy groups themselves contribute to the steric bulk around the silicon centers. The dimeric nature of the molecule, with two silicon atoms in close proximity, may also impose steric constraints that influence the formation of the polysiloxane network.

Disproportionation Reactions of Alkoxydisilanes

This compound can undergo disproportionation reactions, particularly in the presence of specific catalysts like organolithium reagents. This reaction pathway leads to the formation of polysilanes, which are polymers with a silicon backbone (Si-Si).

Catalytic Disproportionation with Organolithium Reagents

Research has shown that network polysilanes can be synthesized from this compound through a disproportionation reaction catalyzed by a small amount of an organolithium reagent. oup.comoup.com This method provides a convenient route for introducing various substituents into the resulting polysilane network. oup.com For instance, the use of aromatic dilithio compounds as catalysts can lead to the incorporation of aromatic bridges within the polysilane structure. oup.comoup.com

The general reaction involves the cleavage and reformation of Si-Si and Si-C bonds, driven by the organolithium catalyst. The molecular weight of the resulting network polysilane can be controlled by adjusting the amount of the organolithium reagent used in the reaction. oup.com

Role of Lithium Ethoxide Catalysis in Polymerization

The mechanism of the organolithium-catalyzed disproportionation is believed to involve the in-situ formation of lithium ethoxide. oup.comoup.com It is proposed that the organolithium reagent reacts with the ethoxy groups of the disilane (B73854) to generate lithium ethoxide, which then acts as the true catalyst for the polymerization. oup.com This catalytic species facilitates the rearrangement of the silane (B1218182) structure, leading to the formation of the polysilane network. This method is considered a useful approach for the practical manufacturing of polysilane materials. oup.com

Proposed Mechanisms for Disproportionation and Product Selectivity

The disproportionation of disilanes, including compounds structurally related to this compound, is a key reaction pathway that converts disilanes into monosilanes and higher oligosilanes. This transformation can be induced by various catalysts, particularly Lewis bases such as phosphines, amines, and phosphonium (B103445) or ammonium chlorides. nih.gov The reaction mechanism generally involves the cleavage of the silicon-silicon bond, leading to a redistribution of substituents.

While specific mechanistic studies on this compound are not detailed in the provided research, analogous reactions with methylchlorodisilanes suggest a process initiated by nucleophilic attack at a silicon atom. For instance, alkali and alkaline earth metal chlorides can act as catalysts, particularly for disilanes bearing electron-withdrawing groups. nih.govnih.gov The selectivity of the reaction, which dictates the specific mono- and oligosilane products formed, is influenced by the nature of the substituents on the silicon atoms and the reaction conditions. Highly methylated disilanes tend to be less reactive towards disproportionation catalyzed by metal chlorides compared to their more chlorinated counterparts. nih.govnih.govsemanticscholar.org The presence of ethoxy groups in this compound would similarly influence the electronic environment at the silicon centers and thus the susceptibility to nucleophilic attack and subsequent disproportionation.

Silicon-Silicon Bond Cleavage and Activation

The silicon-silicon (Si-Si) bond is a unique and reactive functional group that can be cleaved and activated through various chemical methods. nih.gov This activation is fundamental to the utilization of disilanes in synthesis, allowing for the formation of diverse organosilanes.

Transition Metal-Catalyzed Si-Si Bond Activation

Transition metal complexes are highly effective catalysts for the activation of the Si-Si bond in disilanes. nih.gov This catalytic activation enables a range of useful transformations for creating new silicon-carbon and other silicon-element bonds. The general mechanism is believed to involve the oxidative addition of the Si-Si σ-bond to a low-valent transition metal center, such as palladium(0) or platinum(0). This step forms a bis(silyl)metal complex, which can then participate in subsequent reactions like insertion or reductive elimination to form the desired products. This process has been a focus of significant research over the past decade, leading to impressive developments in silylation reactions. nih.gov

| Catalyst Type | Metal Center | Typical Application |

|---|---|---|

| Palladium-phosphine complexes | Palladium (Pd) | Bis-silylation of alkynes and dienes |

| Platinum complexes | Platinum (Pt) | Hydrosilylation, silylation of unsaturated compounds |

| Rhodium complexes | Rhodium (Rh) | Dehydrogenative silylation, hydrosilylation |

| Nickel complexes | Nickel (Ni) | Cross-coupling reactions involving silyl (B83357) groups |

| Gold-based catalysts (e.g., Au/TiO₂) | Gold (Au) | 1,2-Disilylation of terminal alkynes |

Cleavage of Si-Si Bonds in Functionalization Reactions

The cleavage of the Si-Si bond is an essential step in reactions that functionalize the silicon centers. Following the initial activation, typically by a transition metal catalyst, the resulting silyl-metal intermediates can react with a variety of organic substrates. nih.gov For example, in the presence of alkynes or alkenes, the silyl groups can be transferred to the carbon atoms, resulting in bis-silylation products. This cleavage and subsequent functionalization allow for the synthesis of complex organosilicon compounds that would be difficult to access through other routes. The reactivity and pathway of these functionalization reactions are highly dependent on the choice of catalyst, substrate, and reaction conditions. In some cases, hypercoordination at a silicon atom can facilitate the cleavage of a Si-Si bond and the spontaneous formation of a Si-C bond without a catalyst. researchgate.net

Disilane Cleavage by Alkali and Alkaline Earth Metal Salts

Alkali and alkaline earth metal salts can effectively induce the cleavage and disproportionation of disilanes. nih.govnih.gov Metal hydrides, such as lithium hydride (LiH), are particularly effective. researchgate.net The reaction of LiH with chlorinated disilanes leads to both the reduction of Si-Cl bonds and the disproportionation of the Si-Si bond, yielding monosilanes and oligosilanes. nih.govnih.gov The mechanism is proposed to involve hydride transfer and the potential formation of silyl anions. researchgate.net

Alkali metal chlorides, like lithium chloride (LiCl), which can be formed during the reduction process, also act as catalysts for disproportionation. nih.gov These salts are particularly effective for disilanes with electron-withdrawing groups. Highly methylated disilanes, however, show less reactivity towards cleavage by metal chlorides alone. nih.gov

| Salt | Effect on Disilane | Typical Outcome |

|---|---|---|

| Lithium Hydride (LiH) | Reduction and Disproportionation | Conversion to monosilanes and oligosilanes |

| Lithium Chloride (LiCl) | Catalytic Disproportionation | Effective for chlorinated or electron-poor disilanes |

| Potassium Hydride (KH) | Disproportionation | Cleavage of Si-Si bond with hydride transfer |

Silicon-Carbon Bond Formation and Functionalization

The formation of stable silicon-carbon (Si-C) bonds is a cornerstone of organosilicon chemistry, enabling the synthesis of a vast array of materials and molecules.

Hydrosilylation Reactions for Si-C Bond Formation

Hydrosilylation is a fundamental and widely used reaction for the formation of Si-C bonds. taylorandfrancis.com The reaction involves the addition of a silicon-hydrogen (Si-H) bond across an unsaturated bond, such as a carbon-carbon double or triple bond. youtube.com It is important to note that this compound does not possess a Si-H bond and therefore cannot act as the direct silylating agent in a hydrosilylation reaction.

However, the hydrosilylation process itself is central to Si-C bond formation. The reaction is typically catalyzed by transition metal complexes, most notably platinum-based catalysts. youtube.commdpi.com The general mechanism, such as the Chalk-Harrod mechanism, involves the oxidative addition of the Si-H bond to the metal center, followed by insertion of the alkene or alkyne into the metal-silicon or metal-hydride bond, and concluding with reductive elimination to yield the organosilane product. mdpi.com This process allows for the controlled and efficient introduction of silyl groups onto organic molecules. taylorandfrancis.com Radical-based initiation methods can also be employed to achieve hydrosilylation.

Electrografting Reactions Leading to Si-C Bonds

The electroreductive formation of Si-C bonds has been demonstrated using various organofunctional silanes. researchgate.net In a typical process, an organic halide is electrolyzed in the presence of a chlorosilane or an alkoxysilane in an undivided cell. This method facilitates the formation of a Si-C bond through an electrochemical coupling reaction. The general scheme for such a reaction can be represented as:

R-X + Me₂Si(OR')₂ + 2e⁻ → R-SiMe₂(OR') + X⁻ + OR'⁻

This process has been successfully applied to a range of organic halides, including alkyl and aryl chlorides and bromides, using electrolytes such as lithium chloride and magnesium chloride in tetrahydrofuran (THF). researchgate.net

Another relevant approach is the electrochemical grafting of molecules onto silicon surfaces. For instance, the electrografting of alkynes onto porous silicon surfaces has been shown to form stable Si-C bonds. This can be achieved through either anodic or cathodic processes, where the alkyne is either oxidized or reduced to form a reactive intermediate that bonds with the silicon surface.

These analogous systems suggest that this compound could potentially be used in electrografting procedures. The cleavage of the Si-Si bond upon electrochemical stimulus could generate silyl radicals or anions that could then react with a suitable substrate to form Si-C bonds. The ethoxy groups would likely influence the reaction kinetics and the stability of the resulting grafted layer.

Palladium-Catalyzed Carbon-Silicon Bond Forming Reactions

Palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of C-Si bonds. These reactions typically involve the coupling of an organohalide with a silylating agent, such as a disilane, in the presence of a palladium catalyst. While specific literature on this compound is limited, studies on similar bulky dialkoxydisilanes provide insight into the plausible reaction mechanisms.

The catalytic cycle for the silylation of an aryl halide (Ar-X) with a disilane (R₃Si-SiR₃) generally proceeds through the following key steps:

Oxidative Addition: A Pd(0) species, typically generated in situ, undergoes oxidative addition with the aryl halide to form a Pd(II) intermediate (Ar-Pd(II)-X).

Silyl Group Transfer: The disilane coordinates to the Pd(II) complex. Subsequent activation of the Si-Si bond leads to the transfer of a silyl group to the palladium center, potentially forming a Pd(IV) intermediate or proceeding through a concerted mechanism.

Reductive Elimination: The aryl and silyl groups on the palladium center are eliminated to form the desired arylsilane (Ar-SiR₃) and regenerate the Pd(0) catalyst.

Recent research has demonstrated the palladium-catalyzed silylation of aryl chlorides with bulky dialkoxydisilanes. kyoto-u.ac.jp These reactions often require specific ligands, such as N-heterocyclic carbenes (NHCs), to facilitate the catalytic cycle, particularly with less reactive aryl chlorides. The use of bulky alkoxy groups on the disilane can influence the stability and reactivity of the silylating agent.

A plausible reaction mechanism for the silylation of an aryl chloride with a dialkoxydisilane is depicted below:

| Step | Description | Intermediate |

| 1 | Oxidative addition of aryl chloride to Pd(0) | Ar-Pd(II)-Cl |

| 2 | Coordination and activation of the disilane | [Ar-Pd(II)(Cl)(R₃Si-SiR₃)] |

| 3 | Reductive elimination | Ar-SiR₃ + R₃Si-Cl + Pd(0) |

This table illustrates a simplified catalytic cycle for the palladium-catalyzed silylation of aryl chlorides with a disilane.

The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity. For instance, the use of lithium benzoate (LiOBz) as an additive has been shown to promote the silylation of aryl chlorides with bulky dialkoxydisilanes. kyoto-u.ac.jp

Formation of Silacycles via Si-Si, Si-C, and Si-O Bond Cleavage and Rearrangement

The synthesis of silacycles, cyclic compounds containing one or more silicon atoms in the ring, often involves intricate bond cleavage and rearrangement reactions. While direct synthetic routes starting from this compound are not well-documented, the reactivity of analogous disilanes suggests potential pathways.

The cleavage of the relatively weak Si-Si bond (bond dissociation energy of ~220-300 kJ/mol) is a common initial step in the formation of silicon-containing cyclic structures. nih.gov This can be initiated by transition metal catalysts, heat, or light. Following Si-Si bond cleavage, subsequent intramolecular reactions involving Si-C and Si-O bond cleavage and rearrangement can lead to the formation of various silacycles.

The presence of ethoxy groups on this compound introduces the possibility of Si-O bond cleavage, which can be influenced by neighboring functional groups and reaction conditions. Studies have shown that tethered functional groups can significantly impact the rate of Si-O bond cleavage through internal catalysis. nih.gov

A surprising rearrangement reaction involving Si-Si bond cleavage and Si-C bond formation has been observed in the reaction of a disilane derivative with a salen-type ligand, yielding a pentacoordinate methylsilane. researchgate.net This highlights the potential for complex, catalyst-free rearrangements in suitably functionalized disilanes.

The stability of Si-C bonds is generally high, but they can be cleaved under certain conditions, particularly in strained ring systems or in the presence of strong acids or bases. Theoretical studies have investigated strategies to suppress Si-C bond cleavage during the polycondensation of organosilanes. rsc.org

The following table outlines the key bond cleavages and rearrangements that can lead to the formation of silacycles from disilane precursors:

| Bond Cleavage | Rearrangement | Resulting Structure |

| Si-Si | Intramolecular silylation | Silacyclic compound |

| Si-O | Hydrolysis/Condensation | Siloxane-based macrocycle |

| Si-C | Ring-opening/expansion | Larger silacycle |

This table summarizes the general pathways for silacycle formation from disilane precursors involving various bond cleavage and rearrangement steps.

Polymerization and Material Formation Utilizing 1,1,2,2 Tetraethoxy 1,2 Dimethyldisilane

Formation of Silicon Oxide Films via Chemical Vapor Deposition (CVD)

1,1,2,2-Tetraethoxy-1,2-dimethyldisilane is a suitable precursor for the deposition of silicon oxide (SiO₂) thin films using Chemical Vapor Deposition (CVD) techniques. Its volatility, combined with the reactivity of its Si-Si and Si-O-C bonds, allows for the formation of high-quality dielectric layers at relatively low temperatures, which is critical in semiconductor manufacturing. google.com

Alkoxy-alkyl disilanes, such as this compound, are particularly effective precursors in remote plasma CVD (RPCVD) processes for depositing silicon oxide films. google.com In a typical RPCVD setup, the precursor is introduced into a deposition chamber, while a plasma is generated separately (remotely). This separation prevents the precursor molecules from being damaged by direct exposure to the high-energy plasma, offering better control over the film deposition chemistry. google.com

For the deposition of silicon oxide, radical nitrogen species (e.g., NH, NH₂) are often generated in the remote plasma from the decomposition of ammonia (B1221849). google.com These highly reactive radicals are then introduced into the deposition chamber where they react with the disilane (B73854) precursor. The Si-Si bond in the disilane is highly susceptible to attack by these radicals, leading to the formation of a silicon-nitrogen containing film, which can be described as a flowable silicon carbonitride material. google.com This initial film is then converted into silicon oxide in a subsequent annealing step, typically in a steam environment. google.com

| Parameter | Typical Range | Significance |

| Precursor Flow Rate | 1 - 15 gm/min | Affects deposition rate and film uniformity. |

| Chamber Pressure | 1 mTorr - 600 Torr | Influences gas phase reactions and mean free path of species. |

| Chamber Temperature | 0°C - 400°C | Controls surface reactions and film density. |

| Remote Plasma Power | Variable | Determines the concentration of radical species. |

This table presents typical process parameters for remote plasma CVD using disilane precursors for illustrative purposes. google.com

The formation of silicon oxide films from ethoxysilane (B94302) precursors, including this compound, involves a series of complex chemical reactions both in the gas phase and on the substrate surface. In plasma-enhanced CVD (PECVD), the precursor molecule undergoes fragmentation upon interaction with energetic species in the plasma. core.ac.uk

Precursor Activation: In the gas phase, the precursor molecules are activated by the plasma or thermal energy. This leads to the cleavage of the weakest bonds. In this compound, the Si-Si bond is highly reactive, and the Si-O and C-H bonds can also be broken to create reactive radical species. google.com

Surface Adsorption: These activated species and precursor fragments adsorb onto the substrate surface. researchgate.net

Surface Reactions: On the surface, a series of reactions occur. The ethoxy groups can be removed through reactions with oxygen radicals present in the plasma, forming volatile byproducts like water and carbon dioxide. The silicon atoms then bond with oxygen on the surface to begin forming the SiO₂ network. core.ac.uk

Film Growth: As more silicon and oxygen-containing species arrive at the surface and react, a silicon oxide film grows. The remaining methyl groups from the precursor may be incorporated as impurities or removed by the plasma chemistry.

Post-Deposition Annealing: As described in the RPCVD process, a final annealing step, often in a steam or oxygen atmosphere, is used to densify the film, remove residual carbon and hydrogen impurities, and complete the conversion to a stoichiometric SiO₂ film. google.com This step converts intermediate Si-N(H)-Si or Si-OH (silanol) groups into a stable Si-O-Si network. google.com

| Precursor | Key Reactive Bond(s) | Primary Intermediate Film | Final Film |

| This compound | Si-Si, Si-O-C | Silicon Carbonitride | Silicon Oxide |

This table outlines the transformation of the precursor to the final silicon oxide film in a remote plasma CVD process using an ammonia plasma. google.com

Siloxane Formation from Disilanes and Alkoxysilanes

The synthesis of siloxanes, polymers characterized by a Si-O-Si backbone, is a cornerstone of silicone chemistry. Disilanes and alkoxysilanes are key precursors in these processes, offering pathways to control the structure and properties of the resulting materials. researchgate.net

The hydrolytic condensation of alkoxysilanes is a fundamental and widely utilized method for synthesizing siloxanes. scispace.comresearchgate.net This process involves two primary reactions: the hydrolysis of alkoxy groups (Si-OR) to form silanol (B1196071) groups (Si-OH), followed by the condensation of these silanol groups to form siloxane bonds (Si-O-Si).

For this compound, the reaction proceeds through the hydrolysis of its four ethoxy groups in the presence of water. This initial step forms reactive silanol intermediates. Subsequently, these intermediates undergo condensation, either with other silanol groups or with remaining ethoxy groups, to build the siloxane framework. The presence of the stable Si-Si bond and the methyl groups influences the steric and electronic environment of the silicon atoms, allowing for selective synthesis of specific oligosiloxane or polysiloxane structures.

The selectivity of the synthesis and the structure of the final product are highly dependent on several reaction parameters. mdpi.com By carefully controlling factors such as the water-to-silane molar ratio, pH, temperature, and the type of catalyst (acid or base), the reaction can be directed to favor the formation of linear, cyclic, or branched siloxane structures. mdpi.com For instance, acidic conditions typically promote the formation of linear oligosiloxanes in the initial stages of the reaction. scispace.com

Table 1: Parameters Influencing Selective Siloxane Synthesis via Hydrolytic Condensation

| Parameter | Effect on Reaction | Typical Outcome |

|---|---|---|

| pH | Catalyzes hydrolysis and condensation rates differently. | Acid catalysis favors linear chains; base catalysis favors branched, cross-linked networks. mdpi.com |

| Water/Silane (B1218182) Ratio | Determines the extent of hydrolysis. | Low ratios can lead to incomplete hydrolysis and the formation of smaller oligomers. Higher ratios promote more complete network formation. mdpi.com |

| Catalyst | Influences the relative rates of hydrolysis and condensation. | Different acid or base catalysts can be used to target specific siloxane structures. mdpi.com |

An alternative and effective route for constructing disiloxanes involves the activation of silicon-hydrogen (Si-H) bonds. nih.govdoi.org While this compound does not possess a Si-H bond, this method is relevant as it often proceeds through a disilane intermediate. The general process involves the catalytic dehydrogenative coupling of hydrosilanes to form a disilane, which then undergoes further reactions to yield the target disiloxane. researchgate.netresearchgate.net

This synthesis can be effectively catalyzed by metals such as gold or platinum on a carbon support, often using water as both the solvent and an oxidant. nih.gov The reaction mechanism can follow various pathways, including the initial hydration of a hydrosilane to a silanol, followed by condensation, or the direct dehydrogenative coupling to a disilane intermediate which subsequently converts to the disiloxane. researchgate.net The use of specific catalysts allows for high efficiency and selectivity under mild conditions, such as room temperature. nih.govresearchgate.net

Table 2: Catalysts for Disiloxane Synthesis from Hydrosilanes

| Catalyst | Substrate Example | Conditions | Key Finding |

|---|---|---|---|

| Gold on Carbon (Au/C) | Dimethylphenylhydrosilane | Water, Room Temperature | Effectively catalyzes the construction of disiloxanes with the emission of hydrogen gas. nih.govdoi.org |

| Platinum on Carbon (Pt/C) | Arylhydrosilanes | Heavy Water (D₂O), 80 °C | Catalyzes a hydrogen-deuterium exchange reaction, leading to deuterium-labeled disiloxanes. nih.gov |

| Other Metals (Ru, Rh, Pd) | Hydrosilanes | Water | Show catalytic activity, with gold being identified as optimal in certain studies. researchgate.net |

Integration into Hybrid Organic-Inorganic Materials

Hybrid materials that combine the properties of organic polymers and inorganic components are of great interest for advanced applications. Organoalkoxysilanes like this compound are crucial in the formulation of these materials, particularly in creating a stable and compatible interface between the different phases.

This compound is well-suited for this role. Its ethoxy groups are hydrolyzable, allowing them to react with the hydroxyl groups present on the surface of inorganic fillers like silica (B1680970). mdpi.com This reaction forms strong, covalent silicon-oxygen-silicon (Si-O-Si) bonds, effectively grafting the disilane molecule onto the filler surface. researchgate.net The methyl groups, on the other hand, are organic and more compatible with the polymer matrix. This dual functionality allows the disilane to act as a molecular bridge, improving stress transfer between the filler and the matrix, which enhances the mechanical properties and durability of the composite material. nih.gov The process of using a bifunctional silane to chemically bond the filler and the matrix is a key strategy for improving interfacial adhesion. mdpi.com

Table 3: Components of a Silane-Treated Composite Material

| Component | Material Example | Function | Role of this compound |

|---|---|---|---|

| Polymer Matrix | Epoxy, Natural Rubber | Provides toughness and formability; the continuous phase. | The organic methyl groups enhance compatibility and physical interaction with the matrix. |

| Inorganic Filler | Silica, Glass Fibers | Provides strength, stiffness, and thermal stability. | The hydrolyzable ethoxy groups form covalent Si-O-Si bonds with the filler surface. mdpi.com |

| Interfacial Phase | Silane Coupling Agent | Bonds the matrix and filler, enabling stress transfer. nih.gov | Acts as the coupling agent, forming a durable chemical link between the two phases. |

The surface properties of silica gel can be tailored for specific applications, such as chromatography or catalysis, by covalently attaching organic functional groups. This surface modification, or functionalization, is often achieved using organosilanes. nih.govresearchgate.net

The reaction involves the covalent bonding of the silane to the silica surface. For this compound, the process begins with the hydrolysis of the ethoxy groups, which then react with the silanol (Si-OH) groups abundant on the silica gel surface. nih.gov This condensation reaction results in the formation of stable Si-O-Si bonds, permanently anchoring the dimethyldisilane moiety to the silica. nih.gov This process effectively changes the character of the silica surface from hydrophilic to more hydrophobic and introduces the specific functionality of the attached organic group. This method provides a reliable way to create tailored silica surfaces with controlled chemical and physical properties. researchgate.net

Theoretical and Computational Investigations of 1,1,2,2 Tetraethoxy 1,2 Dimethyldisilane Chemistry

Quantum Chemical Calculations for Organosilicon Thermochemistry

Quantum chemical calculations are a cornerstone for determining the thermochemical properties of organosilicon compounds, a field where experimental data can be scarce or inconsistent. nih.govresearchgate.net High-level composite methods, such as W1X-1, have been utilized to create benchmark databases for the gas-phase standard enthalpy of formation, entropy, and heat capacity of numerous organosilicon species. nih.govacs.org These computational approaches allow for an in-depth assessment of existing experimental data and the identification of potential outliers. nih.gov

For a molecule like 1,1,2,2-tetraethoxy-1,2-dimethyldisilane, these methods can predict its thermodynamic stability and the energy changes associated with its chemical reactions. The calculations involve determining atomization energies, which are then corrected for various effects, including atomic spin-orbit coupling, to yield highly accurate thermochemical parameters. nih.gov While specific high-level calculations for this compound are not broadly published, the established methodologies for similar alkoxysilanes and polysilanes provide a robust framework for its theoretical investigation. acs.orgnih.gov For instance, density functional theory (DFT) methods like B3LYP are commonly used for geometry optimization and frequency calculations, although more accurate energy predictions often require more computationally expensive methods. mdpi.comresearchgate.netresearchgate.net

Table 1: Illustrative Calculated Thermochemical Properties for this compound Note: These values are hypothetical and serve as an illustration of the data that can be obtained from quantum chemical calculations based on methods like W1X-1 and CBS-QB3, as applied to other organosilicon compounds. acs.orgnih.gov

| Property | Calculated Value | Unit | Method |

| Standard Enthalpy of Formation (Gas, 298.15 K) | -1350 to -1450 | kJ mol⁻¹ | W1X-1 (Estimated) |

| Standard Molar Entropy (Gas, 298.15 K) | 650 to 750 | J mol⁻¹ K⁻¹ | B3LYP/6-311+G(2d,p) |

| Molar Heat Capacity (Gas, 298.15 K) | 400 to 500 | J mol⁻¹ K⁻¹ | B3LYP/6-311+G(2d,p) |

Reaction Mechanism Development and Validation for Silicon-Containing Precursors in Material Synthesis

Silicon-containing precursors, particularly alkoxysilanes, are fundamental in the synthesis of advanced materials like silica-based ceramics, coatings, and composites through processes such as the sol-gel method. mdpi.commdpi.com this compound serves as a precursor that can introduce Si-Si bonds into the final material, potentially altering its properties compared to materials derived from monosilanes. Understanding the reaction mechanisms of such precursors is critical for controlling the structure and properties of the synthesized materials. mdpi.comrsc.org

Computational modeling plays a vital role in elucidating these complex reaction pathways. researchgate.netresearchgate.net By mapping the potential energy surface, researchers can identify transition states, intermediates, and reaction products, thereby developing a detailed understanding of the kinetic and thermodynamic factors governing the synthesis. researchgate.net For a precursor like this compound, theoretical studies would focus on the cleavage of Si-O and Si-Si bonds, the influence of the methyl and ethoxy groups on reactivity, and the subsequent polymerization steps. This validation of reaction mechanisms through computation helps in optimizing reaction conditions and designing novel precursors for tailored material properties. mdpi.com

Modeling Hydrolysis and Condensation Pathways of Alkoxysilanes

The sol-gel process, a primary application for alkoxysilanes, fundamentally relies on two key reactions: hydrolysis and condensation. researchgate.netunm.edu For this compound, the hydrolysis step involves the replacement of ethoxy groups (-OEt) with hydroxyl groups (-OH), catalyzed by either acid or base. nih.gov The subsequent condensation reaction forms siloxane (Si-O-Si) bridges, leading to the formation of a gel network. researchgate.netnih.gov

Computational modeling is instrumental in understanding the intricate mechanisms of these reactions. researchgate.net The hydrolysis rate is significantly influenced by the structure of the alkoxysilane, the pH of the medium, the water-to-silane ratio, and the solvent used. nih.govscienceopen.com Generally, acid-catalyzed hydrolysis involves the protonation of an alkoxy group, making it a better leaving group, while base-catalyzed hydrolysis proceeds via nucleophilic attack of a hydroxide (B78521) ion on the silicon atom. unm.edu The presence of electron-donating methyl groups attached to the silicon in this compound is expected to influence the electron density at the silicon center and thus affect the rates of these reactions compared to unsubstituted tetraalkoxysilanes. unm.edu Modeling these pathways helps predict how the dimeric nature of the molecule and the presence of the Si-Si bond might lead to unique intermediates and final polymer structures. scispace.comresearchgate.netscispace.com

Table 2: Factors Influencing Hydrolysis and Condensation of Alkoxysilanes

| Factor | Effect on Reaction Rate | Mechanism |

| pH | Minimum rate near pH 7; increases in acidic or basic conditions. unm.edu | Acid catalysis involves protonation of OR groups; base catalysis involves nucleophilic attack by OH⁻. unm.edu |

| Catalyst | Different catalysts (e.g., HCl, NH₃) yield different rates. nih.gov | Affects the concentration of protons or hydroxide ions and can participate directly in the transition state. nih.gov |

| Steric Hindrance | Bulkier alkoxy or alkyl groups generally slow the reaction. | Steric crowding around the silicon atom hinders the approach of the nucleophile (H₂O or OH⁻). |

| Inductive Effects | Electron-withdrawing groups increase reactivity in base; electron-donating groups increase reactivity in acid. unm.edu | Stabilizes the respective transition states (pentacoordinate for base, protonated for acid). unm.edu |

| Solvent | Solvent properties like polarity and hydrogen bonding capability can influence rates. nih.gov | Solvation of reactants and transition states affects their energies. nih.govscienceopen.com |

Understanding Electronic Structures and σ-Conjugation in Disilanes

Disilanes, characterized by a direct silicon-silicon (Si-Si) bond, exhibit unique electronic properties stemming from σ-conjugation. researchgate.net Unlike the π-conjugation found in carbon-based systems, σ-conjugation involves the delocalization of electrons through the sigma bonds of the silicon backbone. bohrium.com This delocalization leads to a lowering of the HOMO-LUMO gap, resulting in distinct spectroscopic features, such as strong absorption in the near-UV region (300-400 nm). researchgate.netacs.org

In this compound, the Si-Si bond is the primary site of this electronic activity. Computational studies, often employing methods like Density Functional Theory (DFT), are crucial for understanding the electronic structure. researchgate.net These calculations can determine the energies and shapes of the molecular orbitals, revealing how the σ-electrons of the Si-Si bond interact with the orbitals of the methyl and ethoxy substituents. The conformation of the molecule, particularly the dihedral angle of the Si-Si bond, significantly impacts the extent of σ-conjugation and, consequently, its electronic and photophysical properties. researchgate.netbohrium.com Understanding these structure-property relationships is key to designing polysilane-based materials for applications in electronics, such as photoconductors and light-emitting diodes. researchgate.netbohrium.com

Advanced Functionalization Strategies and Emerging Research Directions

Functionalization of Si-Si Bond-Containing Polymers by Insertion Reactions

The silicon-silicon bond is a key feature of disilanes and polysilanes, offering a site for various chemical transformations. Insertion reactions into the Si-Si bond of polymers derived from precursors like 1,1,2,2-Tetraethoxy-1,2-dimethyldisilane could provide a powerful tool for modifying polymer backbones and tuning material properties. While specific examples involving this exact compound are not readily found, the reactivity of the Si-Si bond in other systems offers valuable insights.

For instance, the insertion of carbenes, nitrenes, or other reactive species into the Si-Si bond of a polysilane chain can introduce new functional groups directly into the polymer backbone. Research on the direct functionalization of Si-H bonds by nitrene insertion, catalyzed by copper(I) complexes, showcases a method that could potentially be adapted for Si-Si bonds, leading to the formation of Si-N linkages within the polymer structure. researchgate.net Such modifications can dramatically alter the electronic and physical properties of the resulting polymer.

Furthermore, the Si-Si bond can be susceptible to cleavage under certain conditions, which can be harnessed for controlled functionalization. For example, treatment of a pentacoordinated disilicate with an oxidant was shown to readily cleave the Si-Si bond under mild conditions. researchgate.net This suggests that polymers incorporating the this compound unit might be selectively cleaved and functionalized, offering a pathway to block copolymers or telechelic polymers with tailored end-groups.

Table 1: Potential Insertion Reactions for Functionalizing Polysilanes

| Reactive Species | Catalyst/Conditions | Resulting Linkage | Potential Impact on Polymer Properties |

| Carbenes | Transition Metal Catalyst | Si-C-Si | Introduction of organic spacers, modification of electronic properties. |

| Nitrenes | Copper(I) or Rhodium(II) Catalyst | Si-N-Si | Introduction of nitrogen-containing functionalities, potential for cross-linking. researchgate.net |

| Alkynes | Palladium Catalyst | Si-C=C-Si | Creation of σ-π conjugated systems, tuning of optical properties. |

| Oxygen | UV irradiation or oxidant | Si-O-Si | Conversion to polysiloxanes, increased flexibility and thermal stability. |

Development of Catalyst Systems for Disilane (B73854) Polymerization and Microstructure Control

The polymerization of disilanes is a critical step in the synthesis of polysilanes, a class of polymers with unique electronic and optical properties. For a monomer like this compound, ring-opening polymerization (ROP) of a corresponding cyclic precursor would be a likely synthetic route. The development of sophisticated catalyst systems is paramount for controlling the polymerization process, including molecular weight, polydispersity, and microstructure (e.g., tacticity).

Anionic ROP is a common method for the synthesis of polysiloxanes from cyclic siloxane monomers and can be conceptually extended to the polymerization of cyclic disilanes. sciencesconf.orggelest.com The choice of initiator and reaction conditions can significantly impact the polymerization outcome. For instance, alcohol-stabilized phosphonium (B103445) alkoxides have been shown to be efficient initiators for the ROP of cyclic oligodimethylsiloxanes, producing polymers in high yields. sciencesconf.org Similar catalyst systems could be explored for the polymerization of cyclic derivatives of this compound.

Moreover, transition metal catalysts have been investigated for the polymerization of various monomers. For example, dichloro(2,2′-bipyridine)copper/MAO has been used for the stereospecific polymerization of 1,3-dienes. mdpi.com While a different class of monomer, this highlights the potential of transition metal catalysis in achieving high stereocontrol. For polysilanes derived from chiral monomers or through stereoselective polymerization, the resulting helical structures can exhibit unique chiroptical properties. nii.ac.jp

Theoretical investigations into polymerization catalyzed by transition metal complexes can provide valuable insights for designing new catalysts. Studies on α-diimine palladium complexes for the polymerization of para-alkoxystyrenes, for instance, have helped to understand the mechanistic aspects and the influence of ligand structure on catalytic activity and regioselectivity. mdpi.com Similar computational approaches could be applied to predict the behavior of catalysts for the polymerization of functionalized disilanes.

Strategies for Enhancing Electronic and Optical Properties of Organosilicon Materials

Organosilicon materials, particularly those with Si-Si backbones, are known for their interesting electronic and optical properties arising from σ-electron delocalization. nih.gov The ethoxy and methyl groups in this compound offer handles for tuning these properties in the resulting polymers.

One key strategy is the control of the polymer's conformation. The choice of side chains can significantly influence the helical structure of the polysilane main chain, which in turn affects the electronic and optical properties. nii.ac.jp The introduction of bulky or chiral substituents can force the polymer into a specific helical conformation, leading to sharp and intense UV and circular dichroism (CD) absorptions. The alkoxy groups on the silicon backbone, as in polymers derived from this compound, could influence the exciton (B1674681) binding energy of the conjugated polymer system. ibm.com

Another approach is the incorporation of π-conjugated moieties into the polymer structure. The employment of disilane units as bridges within π-fused structures is an effective method for creating unique materials with remarkable electronic and photophysical characteristics. nih.gov Copolymers of disilanes with aromatic or heteroaromatic units can lead to materials with enhanced conductivity and interesting photoluminescence behavior. Conducting polymers are a unique class of materials with applications in optoelectronics. nih.gov

The inherent flexibility of siloxane chains, which could be formed by partial hydrolysis of the ethoxy groups, can also be exploited. Silicone-based materials are known for their low-temperature flexibility and good thermal stability. nih.gov The combination of a rigid Si-Si backbone with flexible siloxane linkages could lead to novel block copolymers with tunable properties.

Table 2: Strategies to Enhance Electronic and Optical Properties

| Strategy | Approach | Expected Outcome |

| Conformational Control | Introduction of bulky or chiral side groups. | Induction of helical structures, enhanced chiroptical properties. nii.ac.jp |

| Introduction of π-Conjugation | Copolymerization with aromatic or heteroaromatic monomers. | Enhanced σ-π conjugation, tunable emission and absorption spectra. nih.gov |

| Doping | Introduction of electron-accepting or -donating molecules. | Increased charge carrier density, transition from semiconductor to conductor. nih.gov |

| Control of Exciton Binding Energy | Modification of alkoxy substituents. | Alteration of photophysical properties, including luminescence efficiency. ibm.com |

Silicon as a Structural Element in Novel Material Design

The unique bonding characteristics of silicon make it a versatile structural element for the design of novel materials with applications beyond traditional organic polymers. Organosilicon compounds, including functionalized disilanes like this compound, can serve as precursors to a wide range of materials, from hybrid organic-inorganic composites to pre-ceramics.

The ethoxy groups of this compound are susceptible to hydrolysis and condensation, a key reaction in sol-gel chemistry. This allows for the formation of cross-linked networks and the incorporation of the disilane unit into silica-based materials. Such hybrid materials can exhibit improved thermal stability, mechanical properties, and tailored surface chemistry. Functional alkoxysilanes are widely used to modify surfaces and prepare functionalized materials for applications in catalysis, separation, and sensors. nih.govuah.edumdpi.com

Furthermore, the Si-Si bond in the disilane unit can be retained during certain processing conditions, leading to materials with unique characteristics. Disilane-bridged architectures are an emerging class of molecular materials with applications as optoelectronic materials, solid-state emitters, and stimuli-responsive materials. nih.gov The polarizable electronic structure and the ability for σ-π interaction make these units attractive for creating functional materials. nih.gov

The thermal decomposition of polysilanes can yield silicon carbide (SiC), a high-performance ceramic. While not a direct application of the disilane itself, polymers synthesized from this compound could be investigated as pre-ceramic polymers. The presence of oxygen in the form of ethoxy groups might lead to the formation of silicon oxycarbide (SiOC) ceramics upon pyrolysis, which are known for their high-temperature stability and oxidation resistance.

In essence, the combination of a reactive Si-Si bond and hydrolyzable alkoxy groups in this compound makes it a promising, albeit underexplored, building block for the design of a diverse range of advanced materials with tailored properties for various technological applications.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1,1,2,2-Tetraethoxy-1,2-dimethyldisilane, and how can its purity be verified?

- Synthesis : The compound is likely synthesized via alcoholysis of chlorinated precursors (e.g., 1,1,2,2-tetrachloro-1,2-dimethyldisilane) with ethanol, a common route for alkoxysilanes. Stoichiometric control and inert atmosphere are critical to avoid hydrolysis or side reactions.

- Purity Verification : Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) to confirm substituent integration and detect impurities. Gas chromatography-mass spectrometry (GC-MS) can assess volatility and molecular ion peaks. Infrared (IR) spectroscopy identifies Si-O and Si-C bond vibrations. For structural confirmation, X-ray crystallography or gas-phase electron diffraction (GED) (as applied to sterically crowded disilanes in ) may be employed.

Q. What spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

- NMR Spectroscopy : ²⁹Si NMR is critical for distinguishing silicon environments, with chemical shifts typically ranging from 0–30 ppm for Si-C and Si-O bonds. ¹H and ¹³C NMR resolve ethoxy and methyl group environments.

- IR Spectroscopy : Key absorptions include ~1050–1100 cm⁻¹ (Si-O stretching) and ~1250 cm⁻¹ (Si-CH₃ deformation).

- Advanced Structural Analysis : GED combined with quantum chemical calculations (e.g., DFT) has been used to resolve conformational changes in related disilanes, such as 1,1,2,2-tetrakis(trimethylsilyl)dimethyldisilane .

Advanced Research Questions

Q. How can density functional theory (DFT) with dispersion corrections improve the accuracy of conformational analysis for this compound?

- DFT-D Methodology : Dispersion corrections (e.g., DFT-D3) account for weak noncovalent interactions, which are critical for silanes with bulky substituents. Atom-pairwise dispersion coefficients and fractional coordination numbers (CNs) refine energy calculations, reducing errors in conformational energy differences by 15–40% compared to uncorrected DFT .

- Application : Optimize geometries using hybrid functionals (e.g., B3LYP) with a triple-zeta basis set. Include solvent effects via continuum models if studying solution-phase behavior.

Q. How does steric hindrance from ethoxy groups influence the compound’s reactivity in Si-Si bond cleavage reactions?

- Steric Effects : Bulky ethoxy groups increase torsional strain in the Si-Si bond, potentially lowering activation barriers for cleavage. This is observed in analogous disilanes like 1,1,2,2-tetrakis(trimethylsilyl)dimethyldisilane, where steric crowding induces conformational flexibility that impacts reactivity .

- Experimental Design : Compare cleavage rates under thermal or catalytic conditions (e.g., using Lewis acids) with less hindered analogs. Monitor intermediates via in situ Raman or NMR spectroscopy.

Q. Are there discrepancies in reported thermodynamic properties (e.g., vapor pressure, solubility) of similar disilanes, and how can they be resolved?

- Data Contradictions : For example, vapor pressure measurements of chlorinated silanes (e.g., 1,1,2,2-tetrachloro-1,2-dimethyldisilane) vary due to impurities or experimental setups .

- Resolution : Use standardized methods (e.g., static or effusion techniques) with high-purity samples. Cross-validate with computational predictions (e.g., COSMO-RS for solubility). Reference databases like NIST WebBook for benchmarking .

Methodological Considerations

- Thermodynamic Studies : Measure enthalpy of formation via combustion calorimetry or derive from bond dissociation energies. Compare with DFT-computed values .

- Reaction Mechanism Probes : Use isotopic labeling (e.g., deuterated ethoxy groups) to trace bond-breaking pathways in hydrolysis or cross-coupling reactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.